N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide
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Overview
Description
N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide is a complex organic compound with a unique structure that includes a cyano group, a furan ring, and a butanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This process can be carried out under various conditions:
Neat Methods: Direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent: Ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate at 150°C
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to replace functional groups
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and diabetes.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Imidazole Derivatives: Compounds with imidazole rings, used in various therapeutic applications
Uniqueness
N-[4-(4-cyano-2,5-dihydro-5-oxo-3-furanyl)phenyl]-1-Butanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
173436-24-3 |
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Molecular Formula |
C15H16N2O4S |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[4-(4-cyano-5-oxo-2H-furan-3-yl)phenyl]butane-1-sulfonamide |
InChI |
InChI=1S/C15H16N2O4S/c1-2-3-8-22(19,20)17-12-6-4-11(5-7-12)14-10-21-15(18)13(14)9-16/h4-7,17H,2-3,8,10H2,1H3 |
InChI Key |
WMGVJGKEFGYOGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)C2=C(C(=O)OC2)C#N |
Origin of Product |
United States |
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